molecular formula C16H23NO4S B2738908 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 861209-18-9

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

Cat. No.: B2738908
CAS No.: 861209-18-9
M. Wt: 325.42
InChI Key: JSRXXECXVXILFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Benzenesulfonyl)hexyl]-1,3-oxazolidin-2-one
  • 3-[1-(Benzenesulfonyl)octyl]-1,3-oxazolidin-2-one
  • 3-[1-(Benzenesulfonyl)nonyl]-1,3-oxazolidin-2-one

Uniqueness

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is unique due to its specific heptyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl chain lengths .

Properties

IUPAC Name

3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRXXECXVXILFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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